4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzenesulfonyl chloride with the corresponding amine. The exact synthesis would depend on the specific substituents present on the benzene ring and the amine .Molecular Structure Analysis
The compound contains a benzo[b][1,4]oxazepine ring, which is a seven-membered ring with one oxygen and one nitrogen atom. It also has a benzenesulfonamide group attached to it. The presence of these functional groups can greatly influence the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the benzenesulfonamide group might undergo hydrolysis under acidic or basic conditions to yield the corresponding benzenesulfonic acid and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonamide could increase its solubility in water .Scientific Research Applications
Applications in Environmental Monitoring and Human Exposure Assessment
One study developed a method based on gas chromatography-mass spectrometry (GC-MS) combined with pressurised liquid extraction (PLE) to simultaneously determine several chemical compounds, including benzenesulfonamide derivates, in particulate matter (PM10) of outdoor air samples. This method allows for the detection of these compounds at very low concentrations, enabling a detailed assessment of human exposure to these chemicals in various environments, particularly in areas influenced by local industries. The study highlights the ubiquity of these compounds in the environment and their potential for human exposure, though it does not directly address the specific compound , its methodology is relevant for environmental monitoring of similar substances (Maceira, Marcé, & Borrull, 2018).
Exploring Chemical Properties for Industrial Applications
Another research focus includes the exploration of chemical properties of benzenesulfonamide derivatives for various industrial applications. For instance, compounds with benzenesulfonamide groups have been studied for their photophysical and photochemical properties, particularly in the context of photodynamic therapy for cancer treatment. One study synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating their high singlet oxygen quantum yield, good fluorescence properties, and potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
Research has also been conducted on the synthesis of novel benzenesulfonamides with antimicrobial and antifungal activities. A study synthesized a series of new Schiff bases of sulfa drugs and their metal complexes, which were characterized and evaluated for their antimicrobial activities against various bacteria and fungi. The study found that these compounds exhibit significant antimicrobial properties, suggesting their potential application in developing new antimicrobial agents (Alyar et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-15(2)11-12-25-19-10-7-17(13-20(19)29-14-22(3,4)21(25)26)24-30(27,28)18-8-5-16(23)6-9-18/h5-10,13,15,24H,11-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUMBPUSYRSUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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